REACTION_CXSMILES
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].S(=O)(=O)(O)O.[CH3:24][CH:25]([CH2:28][CH2:29][CH2:30][CH:31]([CH3:33])[CH3:32])[CH:26]=[CH2:27]>O>[CH3:32][CH:31]([CH2:30][CH2:29][CH2:28][CH:25]([CH3:24])[CH2:26][CH3:27])[CH3:33].[CH3:33][CH2:31][CH2:30][CH2:29][CH2:28][CH2:25][CH2:26][CH2:27][CH2:33][CH2:31][CH2:30][CH2:29][CH2:28][CH2:25][CH2:26][CH3:27] |f:0.1.2.3.4.5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)CCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was discovered that azeotropic distillation facilitates removal of the water
|
Type
|
CUSTOM
|
Details
|
complete reaction
|
Type
|
CUSTOM
|
Details
|
The combination of acid catalyst and water removal
|
Type
|
CUSTOM
|
Details
|
to afford complete conversion of THL
|
Type
|
CUSTOM
|
Details
|
The benzene can be fully recovered
|
Type
|
DISTILLATION
|
Details
|
Other azeotropic distillation aids such at toluene
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCCC(CC)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |